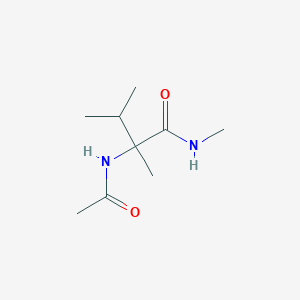
N~2~-Acetyl-N,3-dimethylisovalinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Acetyl-N,3-dimethylisovalinamide: is an organic compound with the molecular formula C8H16N2O2 It is a derivative of isovalinamide, characterized by the presence of an acetyl group and two methyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2-Acetyl-N,3-dimethylisovalinamide typically involves the acetylation of N,3-dimethylisovalinamide. The process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of N2-Acetyl-N,3-dimethylisovalinamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: N2-Acetyl-N,3-dimethylisovalinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N2-Acetyl-N,3-dimethylisovalinamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its acetyl group can mimic natural substrates, making it useful in biochemical assays.
Medicine: N2-Acetyl-N,3-dimethylisovalinamide has potential applications in drug development. Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of N2-Acetyl-N,3-dimethylisovalinamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
N-Acetylisovalinamide: Similar structure but lacks the additional methyl group on the nitrogen atom.
N,N-Dimethylisovalinamide: Lacks the acetyl group, making it less reactive in certain chemical reactions.
N-Acetyl-N-methylisovalinamide: Contains only one methyl group on the nitrogen atom.
Uniqueness: N2-Acetyl-N,3-dimethylisovalinamide is unique due to the presence of both an acetyl group and two methyl groups on the nitrogen atoms. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to form stable complexes with proteins also sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
176039-45-5 |
|---|---|
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-acetamido-N,2,3-trimethylbutanamide |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)9(4,8(13)10-5)11-7(3)12/h6H,1-5H3,(H,10,13)(H,11,12) |
InChI-Schlüssel |
BKSUEWQIZCSZAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C(=O)NC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


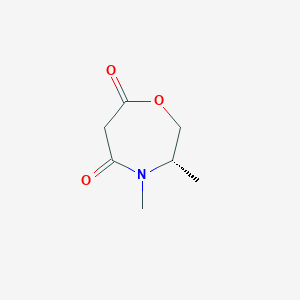
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)
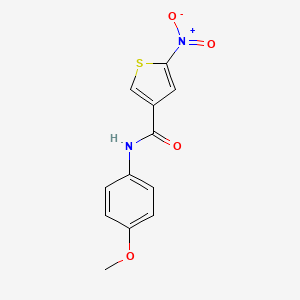

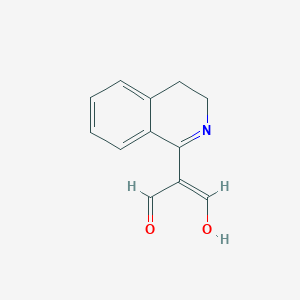
![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)
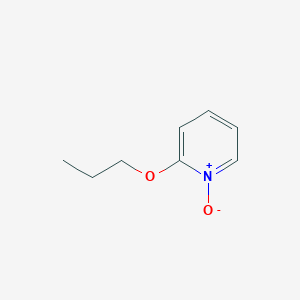


![7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15163159.png)
![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
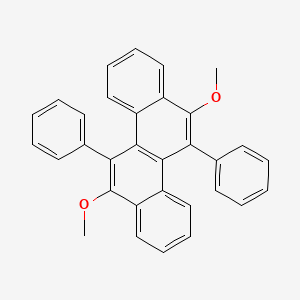
![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
